![molecular formula C16H31N3O2 B13824464 3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide is a complex organic compound with a unique structure that includes a piperazine ring and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide include:
- 2-[(5Z)-5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)-3-methylbutanamide
- 3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes a piperazine ring and multiple methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C16H31N3O2 |
|---|---|
Peso molecular |
297.44 g/mol |
Nombre IUPAC |
3-methyl-N-[2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl]butanamide |
InChI |
InChI=1S/C16H31N3O2/c1-13(2)11-15(20)17-5-6-18-7-9-19(10-8-18)16(21)12-14(3)4/h13-14H,5-12H2,1-4H3,(H,17,20) |
Clave InChI |
WZKFYMLKTSQSIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NCCN1CCN(CC1)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
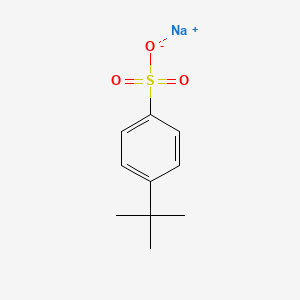
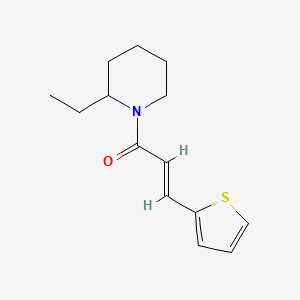
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)
![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)

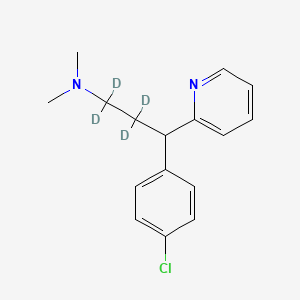
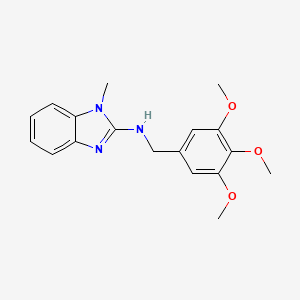
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)
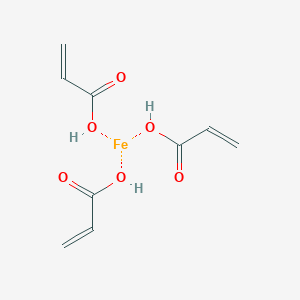

![N-(2,1,3-benzothiadiazol-4-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B13824446.png)
![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
